7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-(2-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE
Overview
Description
7-Chloro-2-(4-ethylphenyl)-8-methyl-4-(2-methylpiperidine-1-carbonyl)quinoline is a complex organic compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(4-ethylphenyl)-8-methyl-4-(2-methylpiperidine-1-carbonyl)quinoline typically involves multi-step organic reactions. The starting materials often include 4-ethylbenzaldehyde, 2-methylpiperidine, and 7-chloroquinoline. The synthetic route may involve:
Aldol Condensation: Combining 4-ethylbenzaldehyde with a suitable ketone to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the quinoline core.
Substitution: Introducing the chloro group at the 7th position of the quinoline ring.
Amidation: Reacting the quinoline derivative with 2-methylpiperidine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(4-ethylphenyl)-8-methyl-4-(2-methylpiperidine-1-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups.
Scientific Research Applications
7-Chloro-2-(4-ethylphenyl)-8-methyl-4-(2-methylpiperidine-1-carbonyl)quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Material Science: It is explored for its electronic and photophysical properties, making it a candidate for organic semiconductors and light-emitting materials.
Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 7-chloro-2-(4-ethylphenyl)-8-methyl-4-(2-methylpiperidine-1-carbonyl)quinoline involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of certain receptors, such as G-protein coupled receptors.
Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
DNA/RNA: Intercalating with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-2-(4-methylphenyl)-8-methylquinoline: Similar structure but lacks the piperidine moiety.
2-(4-Ethylphenyl)-8-methylquinoline: Lacks the chloro and piperidine groups.
7-Chloro-8-methylquinoline: Lacks the ethylphenyl and piperidine groups.
Uniqueness
7-Chloro-2-(4-ethylphenyl)-8-methyl-4-(2-methylpiperidine-1-carbonyl)quinoline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chloro, ethylphenyl, and piperidine groups allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
[7-chloro-2-(4-ethylphenyl)-8-methylquinolin-4-yl]-(2-methylpiperidin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O/c1-4-18-8-10-19(11-9-18)23-15-21(25(29)28-14-6-5-7-16(28)2)20-12-13-22(26)17(3)24(20)27-23/h8-13,15-16H,4-7,14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZXOYCQXZREJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)N4CCCCC4C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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